1,6,6-Trimethylbicyclo[2.1.1]hexane-5-carboxylic acid 1,6,6-Trimethylbicyclo[2.1.1]hexane-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 92015-51-5
VCID: VC4132420
InChI: InChI=1S/C10H16O2/c1-9(2)6-4-5-10(9,3)7(6)8(11)12/h6-7H,4-5H2,1-3H3,(H,11,12)
SMILES: CC1(C2CCC1(C2C(=O)O)C)C
Molecular Formula: C10H16O2
Molecular Weight: 168.23 g/mol

1,6,6-Trimethylbicyclo[2.1.1]hexane-5-carboxylic acid

CAS No.: 92015-51-5

Cat. No.: VC4132420

Molecular Formula: C10H16O2

Molecular Weight: 168.23 g/mol

* For research use only. Not for human or veterinary use.

1,6,6-Trimethylbicyclo[2.1.1]hexane-5-carboxylic acid - 92015-51-5

Specification

CAS No. 92015-51-5
Molecular Formula C10H16O2
Molecular Weight 168.23 g/mol
IUPAC Name 1,6,6-trimethylbicyclo[2.1.1]hexane-5-carboxylic acid
Standard InChI InChI=1S/C10H16O2/c1-9(2)6-4-5-10(9,3)7(6)8(11)12/h6-7H,4-5H2,1-3H3,(H,11,12)
Standard InChI Key FYOAMBSBKRDLQN-UHFFFAOYSA-N
SMILES CC1(C2CCC1(C2C(=O)O)C)C
Canonical SMILES CC1(C2CCC1(C2C(=O)O)C)C

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

The compound’s molecular formula is C₁₀H₁₆O₂, with a molecular weight of 168.23 g/mol . Its IUPAC name, 1,6,6-trimethylbicyclo[2.1.1]hexane-5-carboxylic acid, reflects the bicyclic framework’s substitution pattern. Key structural features include:

  • A bicyclo[2.1.1]hexane core with bridgehead methyl groups at positions 1 and 6.

  • A carboxylic acid group at position 5, enabling hydrogen bonding and derivatization.

The stereochemistry of the compound is defined as (1R,4S) based on ChemSpider data , which influences its reactivity and interactions in biological systems.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₀H₁₆O₂
Molecular Weight168.23 g/mol
CAS Registry Number92015-51-5
IUPAC Name1,6,6-Trimethylbicyclo[2.1.1]hexane-5-carboxylic acid
SMILESCC1(C2CCC1(C2C(=O)O)C)C
Stereochemistry(1R,4S)

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of bicyclo[2.1.1]hexane derivatives often involves cycloaddition reactions or C–H functionalization. For 1,6,6-trimethylbicyclo[2.1.1]hexane-5-carboxylic acid, two primary routes are hypothesized:

  • Crossed [2+2] Cycloaddition:

    • Substituted alkenes or ketones undergo photochemical [2+2] cycloaddition to form the bicyclic core .

    • Subsequent oxidation of a ketone intermediate (e.g., via Jones oxidation) introduces the carboxylic acid group .

  • C–H Functionalization:

    • A preformed bicyclo[2.1.1]hexane scaffold undergoes directed C–H carboxylation using CO₂ or carboxylic acid precursors .

Table 2: Hypothetical Synthesis Routes

MethodKey StepsYield/SelectivitySource
Photochemical CycloadditionAlkene + ketone → bicyclo[2.1.1]hexane → oxidationModerate
C–H CarboxylationBicyclohexane + CO₂ → carboxylic acidLow to moderate

Functionalization Reactions

The carboxylic acid group enables diverse derivatization:

  • Amidation: Reacts with amines to form bioactive amides .

  • Esterification: Forms esters for materials science applications.

  • Reduction: Converts to alcohols or aldehydes (e.g., 1,6,6-trimethylbicyclo[2.1.1]hexane-5-carbaldehyde) .

Applications in Scientific Research

Medicinal Chemistry

Bicyclo[2.1.1]hexanes are valued as rigidified cyclopentane analogs, reducing conformational flexibility in drug candidates . For example:

  • Peptidomimetics: The carboxylic acid group facilitates incorporation into peptide backbones, enhancing metabolic stability .

  • Enzyme Inhibitors: The rigid scaffold may improve binding affinity to target proteins .

Materials Science

  • Polymer Additives: The compound’s thermal stability (predicted boiling point: ~183°C) suits it for high-performance polymers.

  • Coordination Chemistry: Carboxylate ligands can form metal-organic frameworks (MOFs) with unique porosity.

Research Findings and Challenges

Recent Advances

  • Photocatalytic Activation: Bicyclo[1.1.0]butanes undergo oxidative [2σ+2π] cycloaddition with alkenes to yield bicyclo[2.1.1]hexanes, though the carboxylic acid derivative remains underexplored .

  • Stereochemical Control: Asymmetric synthesis of (1R,4S)-configured derivatives has been achieved, enabling enantioselective applications .

Limitations

  • Synthetic Complexity: Low yields in cycloaddition reactions hinder large-scale production .

  • Limited Biological Data: Pharmacokinetic and toxicity profiles are unavailable, restricting drug development.

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